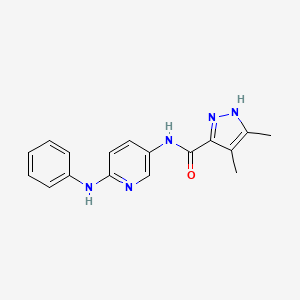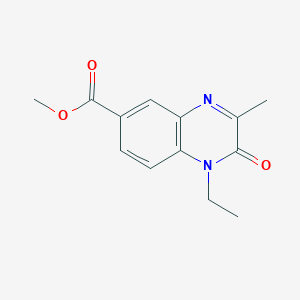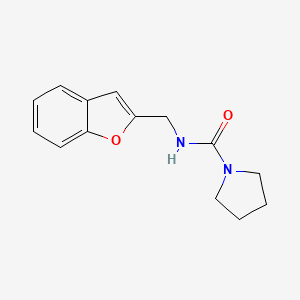
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies and has been tested in clinical trials for its efficacy and safety.
Mechanism of Action
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for the phosphorylation and activation of NF-κB. This binding prevents the activation of NF-κB, which in turn leads to the suppression of downstream target genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis and colitis, and improve symptoms in animal models of autoimmune disorders. Additionally, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the IKKβ kinase subunit, which allows for the selective inhibition of NF-κB. Additionally, this compound has been shown to have a favorable safety profile, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other inhibitors of NF-κB.
Future Directions
There are several future directions for the development and application of N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide. One potential application is in the treatment of cancer, where it could be used as a single agent or in combination with other therapies. Additionally, this compound could be further studied for its potential applications in other diseases such as inflammation and autoimmune disorders. Furthermore, the development of more potent inhibitors of NF-κB could lead to the identification of new therapeutic targets and the development of more effective therapies.
Synthesis Methods
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethyl-1H-pyrazole-5-carboxylic acid with aniline and pyridine in the presence of coupling reagents. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB has been linked to the suppression of tumor growth, reduction of inflammation, and improvement of autoimmune disorders.
properties
IUPAC Name |
N-(6-anilinopyridin-3-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-12(2)21-22-16(11)17(23)20-14-8-9-15(18-10-14)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOTJSYYLHMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC2=CN=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7638777.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)

![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)